1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-4-piperidin-4-yloxypiperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-13-8-4-11(5-9-13)14-10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIPARGNBLFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635699-23-9 | |
| Record name | 1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride is a piperidine derivative with the chemical formula C11H24Cl2N2O and a molecular weight of approximately 271.23 g/mol. It typically presents as a pale-yellow to white crystalline solid and is water-soluble due to its hydrochloride groups. The compound's structure combines piperidine and piperidinyl groups, potentially enhancing its receptor binding affinity compared to simpler analogs.
Applications
This compound has several potential applications:
- Pharmaceutical Development Due to its neuroactive properties, it is valuable in creating new pharmaceutical compounds.
- Receptor Binding Studies It is used to study interactions with various receptors, offering insights into pain modulation and neurotransmission.
- Industrial Research It serves as a versatile compound in various research and industrial contexts.
Scientific Research Applications
1-Methyl-4-(piperidin-4-yloxy)piperidine and its derivatives are utilized in scientific research for several purposes:
- Analgesic Studies Research indicates the potential of 1-Methyl-4-(piperidin-4-yloxy)piperidine as an analgesic. Its structural similarities to psychoactive compounds suggest it may influence central nervous system functions.
- Neurotransmitter Interaction It has been studied for its interaction with neurotransmitter systems, particularly concerning opioid receptors. Interaction studies involving this compound suggest potential interactions with various receptors. Preliminary data suggests potential interactions with receptors involved in pain modulation and neurotransmission. Further pharmacological profiling is necessary to fully elucidate these interactions.
- Histamine H3 and Sigma-1 Receptor Ligands Piperidine derivatives, including those structurally related to this compound, have been explored as dual histamine H3 and sigma-1 receptor ligands in the treatment of nociceptive and neuropathic pain .
Mechanism of Action
The mechanism by which 1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride with structurally or functionally related piperidine derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.
Key Observations
Structural Variations: The target compound differs from 13c by replacing the benzyloxyimino group with a piperidin-4-yloxy moiety, likely altering its lipophilicity and receptor interactions. Unlike Meperidine , which contains a phenyl-ester group for opioid activity, the target compound lacks aromaticity, suggesting divergent pharmacological pathways.
Physicochemical Properties: The diphenylmethoxy substituent in 4-(Diphenylmethoxy)piperidine hydrochloride increases molecular weight (303.83 vs. 295.23) and hydrophobicity compared to the target compound. 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride has higher nitrogen content, enhancing water solubility, whereas the target compound’s ether linkage (C-O-C) may reduce solubility in nonpolar solvents.
Applications :
- While Meperidine is a controlled substance with established analgesic use, the target compound’s applications remain speculative, pending further pharmacological profiling.
- Derivatives like 13c are primarily synthetic intermediates, whereas the target compound’s bicyclic structure may confer stability for CNS-targeted drug development.
Regulatory status (e.g., Schedule II for Meperidine ) underscores the importance of safety evaluations for novel piperidines.
Biological Activity
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The compound is known to modulate the activity of acetylcholinesterase (AChE), which plays a crucial role in cholinergic signaling. By inhibiting AChE, the compound enhances acetylcholine levels, potentially improving cognitive functions and exhibiting neuroprotective effects .
Additionally, studies indicate that this compound may influence the sigma-1 receptor, which is implicated in neuroprotection and modulation of pain pathways. Its interaction with sigma receptors suggests potential applications in treating neuropathic pain and neurodegenerative diseases .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Neuroprotective Effects | Inhibition of AChE leading to increased acetylcholine levels. |
| Anticancer Potential | Induction of apoptosis in cancer cells through modulation of signaling pathways. |
| Pain Modulation | Interaction with sigma-1 receptors may alleviate neuropathic pain. |
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining the effects on cognitive function, this compound was shown to enhance memory retention in animal models by increasing synaptic plasticity through AChE inhibition .
- Anticancer Activity : Research demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Pain Modulation : A recent study explored the analgesic properties of this compound in neuropathic pain models. Results indicated that it significantly reduced pain sensitivity by acting on sigma-1 receptors, providing a promising avenue for pain management therapies .
Q & A
Q. What are the established synthetic routes for 1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine backbone. Key steps include:
- Nucleophilic substitution : Reacting piperidine derivatives with halogenated intermediates under basic conditions (e.g., sodium hydride or potassium carbonate) to form ether linkages .
- Salt formation : Treatment with hydrochloric acid to obtain the dihydrochloride form, enhancing stability and solubility .
- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures) and recrystallization from ethanol/water systems can achieve >95% purity. Analytical techniques like HPLC or NMR should confirm the absence of byproducts such as unreacted piperidine or oxidation derivatives .
Q. How does the dihydrochloride form influence solubility and stability in aqueous solutions?
- Methodological Answer : The dihydrochloride salt increases aqueous solubility due to ionic interactions with polar solvents. Stability studies under varying pH (4–9) and temperatures (4°C–25°C) show optimal integrity at pH 6–7 and 4°C storage. Degradation products, such as free base forms or hydrolyzed ethers, can be monitored via mass spectrometry .
Q. What are the primary biological targets or assays used to screen this compound’s activity?
- Methodological Answer : In vitro assays focus on receptor binding (e.g., opioid or adrenergic receptors) and enzyme inhibition (e.g., kinases or proteases). Techniques include:
- Radioligand binding assays : Using tritiated analogs to quantify affinity for GPCRs .
- Fluorescence polarization : To study interactions with enzymatic active sites .
- Cell viability assays : Evaluating cytotoxicity in HEK-293 or HepG2 cell lines at concentrations ≤10 μM .
Advanced Research Questions
Q. How can computational modeling resolve challenges in optimizing reaction yields for scaled-up synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. Molecular dynamics simulations optimize solvent selection (e.g., DMF vs. THF) and reaction temperatures. Case studies show a 20–30% yield improvement when combining computational guidance with experimental validation .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., agonist vs. antagonist effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition or cell type variability). Resolve via:
Q. How can researchers design experiments to study interactions between this compound and membrane-bound transporters?
- Methodological Answer : Employ surface plasmon resonance (SPR) with immobilized lipid bilayers to measure binding kinetics. Alternatively, use confocal microscopy with fluorescently tagged compounds to visualize subcellular localization. For ATP-binding cassette (ABC) transporters, perform efflux assays in Caco-2 monolayers with verapamil as a control inhibitor .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
